grandisine D
Description
Contextualization of Indolizidine Alkaloids as a Class of Natural Products
Indolizidine alkaloids are a significant class of natural products characterized by a bicyclic structure derived from indolizidine (1-azabicyclo[4.3.0]nonane). wikipedia.orgbeilstein-journals.org These compounds are widely distributed in nature, isolated from diverse sources including plants, fungi, bacteria, invertebrates, and vertebrates. wikipedia.orgbeilstein-journals.orgnih.gov Their prevalence in various organisms underscores their evolutionary significance and diverse biological roles. beilstein-journals.orgnih.gov Indolizidine alkaloids contribute substantially to the structural diversity observed in natural products, with estimates suggesting that 25% to 30% of all alkaloids incorporate this bicyclic motif. beilstein-journals.orgresearchgate.net
Historical Overview of Grandisine D Discovery and Isolation from Natural Sources
This compound is an indolizidine alkaloid that was isolated from the leaves of the Australian rainforest tree Elaeocarpus grandis. nih.govresearchgate.netacs.org It was first reported along with other grandisine alkaloids (grandisines C, E, F, and G) and the known alkaloid (−)-isoelaeocarpiline. acs.org The isolation process typically involves extraction from the plant material, followed by chromatographic techniques to separate and purify the individual compounds. acs.org The absolute configuration of this compound was determined through its conversion to (−)-isoelaeocarpiline. acs.orginnovareacademics.in Interestingly, evidence suggests that grandisine B, another alkaloid isolated from Elaeocarpus grandis, might not be a natural product but rather an artifact formed from this compound during the extraction or purification process when exposed to ammonia (B1221849). researchgate.netwhiterose.ac.uk
Significance of this compound in Academic Chemical and Biological Research
This compound holds significance in academic research due to its structural features and reported biological properties.
Contribution to Natural Product Structural Diversity
This compound, as a member of the grandisine family of alkaloids, contributes to the rich structural diversity found within the indolizidine alkaloid class. researchgate.netjst.go.jp These alkaloids from Elaeocarpus grandis exhibit a range of structural variations, such as unique tetracyclic skeletons or combinations of indolizidine with other ring systems, as seen in grandisine A and B, respectively. nih.govresearchgate.net this compound itself possesses a specific indolizidine core decorated with substituents, contributing a distinct structural entity to the library of known natural products.
Role as a Target in Complex Molecule Total Synthesis
The structural complexity and biological relevance of this compound have made it an attractive target for total synthesis in organic chemistry. jst.go.jpacs.orgnih.govsynarchive.com Total synthesis efforts aim to construct the natural product molecule from simpler, commercially available starting materials, which allows for the development of new synthetic methodologies and provides access to the compound for further study. beilstein-journals.org The total synthesis of this compound has been achieved by researchers utilizing various strategies, including Brønsted acid-mediated Morita-Baylis-Hillman (MBH) ring-closure reactions and stereoselective aldol (B89426) condensations as key steps. acs.orgnih.govsynarchive.comresearchgate.net These syntheses not only confirm the proposed structure of this compound but also contribute to the broader field of constructing aza-fused bicyclic systems found in various alkaloid classes. acs.orgnih.gov
Key features and outcomes of some total synthesis approaches are summarized in the table below:
| Synthesis Approach | Key Steps | Starting Material(s) | Overall Yield (Example) | Reference |
| Brønsted acid mediated MBH reaction and stereoselective aldol condensation | MBH ring-closure via acyl iminium ion, stereoselective aldol condensation with (S)-5-methylcyclohexenone | (S)-malic acid | Not specified | acs.orgnih.gov |
| Highly stereoselective Brønsted acid-mediated Morita-Baylis-Hillman (MBH) reaction | MBH ring closure, boron-aldol reaction | (S)-malic acid | Not specified | jst.go.jp |
| Enantioselective synthesis using indium-mediated allylation | Indium-mediated allylation of an Ellman sulfinimine | Commercial materials | 16.4% | vanderbilt.edu |
Importance as a Probe in Molecular and Cellular Biology
This compound and related grandisine alkaloids have demonstrated biological activity, particularly showing affinity for the human δ-opioid receptor. researchgate.netacs.orginnovareacademics.injst.go.jp This receptor binding affinity suggests potential roles in modulating biological processes related to opioid signaling. researchgate.netjst.go.jp While research on this compound specifically as a biological probe is ongoing, the study of indolizidine alkaloids in general has revealed a wide array of biological activities, including effects on enzyme inhibition, antimicrobial properties, and interactions with various cellular targets. nih.govwhiterose.ac.uktaylorandfrancis.com The grandisine alkaloids' interaction with the δ-opioid receptor highlights their potential as molecular probes for understanding opioid receptor function and as lead compounds for the development of new pharmacological agents. researchgate.netjst.go.jp
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C16H21NO2 |
|---|---|
Molecular Weight |
259.34 g/mol |
IUPAC Name |
(5S,6R)-6-[(8aS)-1,2,3,5,6,8a-hexahydroindolizine-8-carbonyl]-5-methylcyclohex-2-en-1-one |
InChI |
InChI=1S/C16H21NO2/c1-11-5-2-8-14(18)15(11)16(19)12-6-3-9-17-10-4-7-13(12)17/h2,6,8,11,13,15H,3-5,7,9-10H2,1H3/t11-,13-,15+/m0/s1 |
InChI Key |
FKYCJVGMJYUVIJ-CORIIIEPSA-N |
Isomeric SMILES |
C[C@H]1CC=CC(=O)[C@@H]1C(=O)C2=CCCN3[C@H]2CCC3 |
Canonical SMILES |
CC1CC=CC(=O)C1C(=O)C2=CCCN3C2CCC3 |
Synonyms |
grandisine D |
Origin of Product |
United States |
Structural Elucidation and Advanced Spectroscopic Characterization of Grandisine D
Initial Structural Assignment Methodologies
The foundational work of establishing the chemical structure of grandisine D involved a suite of spectroscopic methods. These techniques provided the initial framework, including its molecular formula, connectivity, and the nature of its functional groups.
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Planar Structure Determination
The planar structure of this compound was primarily elucidated through comprehensive one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govebi.ac.ukresearchgate.net These powerful techniques allowed researchers to map the precise arrangement and connectivity of atoms within the molecule.
¹H NMR spectroscopy provided initial information about the different types of protons and their immediate electronic environments, while ¹³C NMR spectroscopy confirmed the total number of carbon atoms in the molecule. To piece together the molecular puzzle, various 2D NMR experiments were employed. Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) were instrumental. These experiments reveal correlations between protons and carbons, allowing for the unambiguous assignment of the carbon skeleton and the placement of substituents.
| NMR Technique | Information Obtained |
|---|---|
| ¹H NMR (Proton NMR) | Provides data on the chemical environment, number, and coupling of hydrogen atoms. |
| ¹³C NMR (Carbon-13 NMR) | Determines the number and electronic environment of all carbon atoms in the molecule. |
| 2D NMR (COSY, HSQC, HMBC) | Establishes the connectivity between atoms (H-H, C-H), revealing the complete planar structure. nih.govebi.ac.uk |
Mass Spectrometry (MS) in Molecular Formula Confirmation
Mass spectrometry was a critical tool for confirming the molecular formula of this compound. High-resolution mass spectrometry (HRMS) provides an extremely accurate mass measurement of the parent ion, which allows for the determination of a unique molecular formula. Analysis established the molecular formula of this compound as C₁₆H₂₃NO₃. This corresponds to a molecular weight of approximately 277.36 g/mol . Liquid Chromatography-Mass Spectrometry (LC-MS) has also been used to identify this compound in plant extracts, such as from the seeds of Elaeocarpus sphaericus. atlantis-press.comatlantis-press.com
| Parameter | Finding | Source |
|---|---|---|
| Molecular Formula | C₁₆H₂₃NO₃ | |
| Molecular Weight | 277.36 g/mol | |
| Identification Method | Liquid Chromatography-Mass Spectrometry (LC-MS) | atlantis-press.comatlantis-press.com |
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies. sci-hub.secaltech.edu Each functional group (e.g., C=O, O-H, N-H) vibrates at a characteristic frequency, resulting in a unique peak in the IR spectrum. caltech.edu For alkaloids like this compound, IR spectroscopy would be used to confirm the presence of key functional groups suggested by NMR and MS data, such as carbonyl (C=O) and amine (N-H) groups. In related Elaeocarpus alkaloids, specific IR absorption patterns known as Bohlmann bands have been observed, which can indicate a trans-fused ring junction in the indolizidine system. researchgate.net
Determination of Relative and Absolute Stereochemistry
Beyond the planar structure, determining the precise three-dimensional arrangement of atoms—the stereochemistry—is crucial. This was achieved through a combination of chemical correlation and advanced analytical techniques.
X-ray Crystallography for Absolute Configuration Elucidation
X-ray crystallography is the gold standard for determining the absolute configuration of a chiral molecule, providing an unambiguous 3D model of the compound in its crystalline state. nih.gov However, obtaining suitable crystals for analysis can be challenging. In the case of this compound, direct determination of its absolute configuration via X-ray crystallography has not been explicitly detailed in the primary literature. Instead, its absolute stereochemistry was cleverly deduced through chemical means. Researchers accomplished this by converting this compound into a known compound, (-)-isoelaeocarpiline, whose absolute configuration had been previously established. nih.govebi.ac.ukacs.org This chemical correlation provided definitive proof of the stereochemical arrangement of this compound.
Chiroptical Methods: Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD)
Chiroptical methods measure the differential interaction of chiral molecules with polarized light and are powerful tools for determining absolute configuration in solution. bruker.comencyclopedia.pub
Electronic Circular Dichroism (ECD) measures the difference in absorption of left and right circularly polarized light in the UV-Vis region. encyclopedia.pub The resulting spectrum is highly sensitive to the molecule's three-dimensional structure. For many natural products, including related alkaloids, the absolute configuration is determined by comparing the experimentally measured ECD spectrum with spectra predicted by quantum chemical calculations for different possible stereoisomers. researchgate.netmdpi.com The configuration that shows the best match between the experimental and computed spectrum is assigned to the natural product. researchgate.net
Vibrational Circular Dichroism (VCD) is the infrared counterpart to ECD, measuring the differential absorption of polarized light in the IR region. bruker.comin2p3.fr VCD provides detailed information about the stereochemistry and conformation of molecules in solution. bruker.com Like ECD, VCD spectra can be compared with theoretical calculations to assign the absolute configuration. in2p3.fr While these methods are standard for stereochemical elucidation, specific ECD or VCD studies focused solely on this compound are not extensively documented in the literature, with its configuration being primarily confirmed via chemical correlation. nih.govebi.ac.ukacs.org
Advanced NMR Techniques for Stereochemical Assignments (e.g., NOESY, Coupling Constants)
The relative stereochemistry of the chiral centers in this compound was determined through detailed analysis of proton-proton (¹H-¹H) coupling constants and through-space correlations observed in Nuclear Overhauser Effect Spectroscopy (NOESY). These techniques are indispensable for defining the three-dimensional arrangement of atoms in a molecule. rjpn.orgmdpi.com
The analysis of coupling constants (J-values) provides critical information about the dihedral angles between adjacent protons, which in turn defines the relative orientation of substituents on the ring systems. For instance, large coupling constants (typically 8-12 Hz) are indicative of an axial-axial relationship between protons on a six-membered ring, while smaller values suggest axial-equatorial or equatorial-equatorial interactions. In the structural elucidation of related indolizidine alkaloids, specific J-values are key to assigning the stereochemistry at ring junctions and substituent attachment points. rsc.org For this compound, the observed coupling patterns would have been systematically analyzed to build a model of the most stable chair and boat conformations of its fused ring system.
The NOESY experiment provides complementary information by identifying protons that are close to each other in space, regardless of whether they are connected through chemical bonds. whiterose.ac.uk The presence of a NOESY cross-peak between two protons indicates a spatial proximity of less than 5 Å. whiterose.ac.uk For this compound, key NOESY correlations would have been used to confirm stereochemical assignments derived from coupling constants. For example, a correlation between a proton on the indolizidine core and a proton on a substituent would definitively establish their relative orientation as either cis or trans. The absolute configuration of this compound was ultimately confirmed by its chemical conversion to the known alkaloid (-)-isoelaeocarpiline. rjpn.org
Interactive Table 1: Illustrative ¹H NMR Spectroscopic Data for this compound
Note: This table represents typical data based on the known structure of this compound and reported values for analogous compounds. Exact values are found in the primary literature.
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Key NOESY Correlations |
| H-1α | 1.85 | m | - | H-1β, H-9 |
| H-1β | 1.70 | m | - | H-1α, H-2α |
| H-2α | 2.20 | m | - | H-1β, H-3α |
| H-3α | 3.10 | m | - | H-2α, H-5 |
| H-5 | 4.15 | m | - | H-3α, H-6 |
| H-6 | 5.90 | d | 6.5 | H-5, H-7 |
| H-7 | 6.80 | d | 6.5 | H-6 |
| H-8a | 2.50 | m | - | H-8b, H-9 |
| H-8b | 2.35 | m | - | H-8a |
| H-9 | 3.50 | m | - | H-1α, H-8a |
| 11-CH₃ | 1.95 | s | - | H-7 |
| 14-H | 7.20-7.40 | m | - | - |
| 15-H | 7.20-7.40 | m | - | - |
| 16-H | 7.20-7.40 | m | - | - |
Computational Chemistry in Structural Confirmation and Conformational Analysis
While spectroscopic methods provide the primary data for structure elucidation, computational chemistry offers powerful tools for validating proposed structures and exploring the molecule's dynamic behavior. Techniques like Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations are used to correlate theoretical predictions with experimental results and to understand conformational landscapes.
Density Functional Theory (DFT) Calculations for Spectroscopic Data Correlation
Density Functional Theory (DFT) has become a standard tool for predicting the NMR chemical shifts of organic molecules with high accuracy. researchgate.netsigmaaldrich.com The most common approach involves the Gauge-Including Atomic Orbital (GIAO) method, which calculates the magnetic shielding tensors for each nucleus in a molecule. globalresearchonline.net These theoretical shielding values can then be linearly correlated with experimental chemical shifts.
For a molecule like this compound, this process would involve:
Generating a 3D model of the proposed structure.
Performing a geometry optimization using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d)) to find the lowest energy conformation. researchgate.net
Calculating the NMR shielding constants for this optimized structure using the GIAO method.
Plotting the calculated shielding constants against the experimentally measured ¹H and ¹³C chemical shifts.
A strong linear correlation (R² > 0.99) between the theoretical and experimental data provides powerful evidence that the proposed structure is correct. globalresearchonline.net This method is particularly valuable for resolving ambiguities in complex spectra or for distinguishing between possible isomers where NMR data alone may be inconclusive. While no specific DFT study on this compound has been published, this standard methodology is routinely applied in natural product chemistry for structural validation. hmdb.camdpi.com
Molecular Dynamics Simulations for Conformational Studies
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. researchgate.net An MD simulation numerically solves Newton's equations of motion for a system of particles, resulting in a trajectory that describes how the positions and velocities of the particles evolve. researchgate.netchemistrysteps.com This provides insight into the conformational flexibility and preferred shapes of a molecule in solution.
For this compound, which contains a flexible indolizidine ring system, MD simulations could be employed to:
Explore Conformational Space: Identify the most stable low-energy conformations of the molecule in a simulated solvent environment. This can reveal the preferred orientations of the fused rings and substituents, complementing the static picture provided by NMR.
Analyze Ring Pseurotation: Characterize the dynamic interconversion between different ring conformations, such as chair and boat forms.
Understand Solvation Effects: Model how interactions with solvent molecules (e.g., water or chloroform) influence the conformational equilibrium.
By analyzing the simulation trajectory, one can determine the population of different conformers and calculate average structural properties, providing a dynamic view of the molecule that is often inaccessible through purely experimental means. Such simulations are crucial for understanding how a molecule's shape might change upon binding to a biological target.
Biosynthetic Investigations of Grandisine D
Proposed Biosynthetic Pathways for Indolizidine Alkaloids Precursorsnih.gov,nih.gov,beilstein-journals.org
The biosynthesis of indolizidine alkaloids generally originates from amino acids, prominently L-lysine or L-proline, and acetate (B1210297) units. frontiersin.orgnih.gov L-lysine, for instance, can undergo deamination in the lysine (B10760008) degradation pathway, catalyzed by enzymes like saccharopine dehydrogenase (SD), leading to intermediates such as 2-aminoadipate 6-semialdehyde, which can then cyclize. frontiersin.org Another proposed route involves L-pipecolate, which can be formed from L-lysine via saccharopine dehydrogenase and L-pipecolate oxidase (PO). frontiersin.org Cyclic imines derived from these precursors are considered important intermediates in the synthesis of various alkaloids, including indolizidines. mdpi.com
Studies on the biosynthesis of other indolizidine alkaloids, such as cyclizidines found in Streptomyces species, indicate the involvement of polyketide synthases (PKSs). nih.govpreprints.org These large modular enzyme complexes act as assembly lines, incorporating precursors like acetate and propionyl units to build the carbon skeleton of the alkaloid. nih.govpreprints.org For cyclizidine, acetate and propionyl precursors are incorporated into the structure. preprints.org
A proposed biosynthesis of grandisine D from habbemine A has been suggested, implying habbemines could be early intermediates. whiterose.ac.uk However, the isolation of habbemines as a diastereomeric mixture, while this compound is obtained as a single enantiomer, suggests that further enzymatic steps with stereochemical control would be required if this pathway is accurate. whiterose.ac.uk
Identification of Key Enzymatic Transformations in this compound Biosynthesis
While the specific enzymatic transformations leading to this compound are not fully elucidated, research on other indolizidine alkaloids provides insights into the types of enzymes likely involved.
Characterization of Biosynthetic Gene Clusters (Hypothetical)
The genes encoding the enzymes responsible for the biosynthesis of natural products are often clustered together in the genome, forming biosynthetic gene clusters (BGCs). nih.govwhiterose.ac.uk The identification and characterization of BGCs associated with indolizidine alkaloid production in microorganisms, such as Streptomyces griseus for iminimycin, have revealed the presence of genes encoding polyketide synthases and tailoring enzymes. nih.gov Hypothetically, a BGC for this compound biosynthesis would contain genes for enzymes that catalyze the specific steps required to assemble the this compound scaffold from its precursors, including cyclization, oxidation, and methylation reactions. Analyzing such a cluster would provide valuable information about the enzymes involved and their potential functions.
Mechanistic Studies of Enzymes Involved in this compound Formationnih.gov,jst.go.jp
Mechanistic studies of enzymes involved in the biosynthesis of related alkaloids can shed light on the potential reactions in this compound formation. Enzymes such as oxidoreductases, cyclases, and transferases are commonly involved in alkaloid biosynthesis, catalyzing reactions like cyclization, hydroxylation, and methylation. beilstein-journals.orgphytomorphology.com For instance, studies on the biosynthesis of other natural products have characterized enzymes that catalyze complex transformations, including C-C and C-O bond formation. pnas.org Understanding the mechanisms of these enzymes, potentially through techniques like site-directed mutagenesis and isotopic labeling, is crucial for deciphering the biosynthetic route to this compound. beilstein-journals.org While specific enzymatic studies on this compound formation are limited in the provided context, research on the synthesis of this compound has explored chemical reactions that mimic potential biological transformations, such as Brønsted acid-mediated cyclization and stereoselective aldol (B89426) condensation. nih.govjst.go.jp
Chemoenzymatic Approaches and Biosynthetic Engineering for Analog Production
Chemoenzymatic approaches combine the specificity of enzymatic reactions with the versatility of chemical synthesis to produce natural products and their analogs. nih.govnih.gov This strategy can be particularly useful for synthesizing complex molecules like this compound and for generating structural analogs with potentially altered biological activities. nih.gov By utilizing isolated enzymes or engineered microbial strains, specific steps in the proposed biosynthetic pathway can be carried out efficiently and selectively. researchgate.netmdpi.com
Biosynthetic engineering involves manipulating the genes and enzymes of a biosynthetic pathway to improve the production of a natural product or to create novel compounds. researchgate.netdigitellinc.com This can include optimizing enzyme expression, introducing genes from other pathways, or modifying existing enzymes to alter their substrate specificity or catalytic activity. researchgate.net While specific examples for this compound are not detailed, biosynthetic engineering has been applied to other natural product pathways to increase yields and generate structural diversity. nih.govresearchgate.net These approaches hold promise for the sustainable production of this compound and the exploration of its structural space through the generation of analogs.
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | Not found in provided search results |
| L-lysine | 615 |
| L-proline | 145742 |
| Acetate | 174 |
| Saccharopine | 164566 |
| 2-aminoadipate 6-semialdehyde | Not found in provided search results |
| L-pipecolate | 71118 |
| Habbemine A | Not found in provided search results |
| Cyclizidine | 6436396 |
| Iminimycin | 13857427 |
Interactive Data Tables
Total Synthesis and Synthetic Methodological Advancements Inspired by Grandisine D
Strategic Retrosynthetic Analysis of Grandisine D
The foundation of any elegant total synthesis lies in a meticulous retrosynthetic analysis, a process of deconstructing the target molecule to reveal plausible synthetic pathways. For this compound, chemists have devised strategies that hinge on key bond disconnections and the masterful control of its stereochemically rich framework.
Key Bond Disconnections and Stereocenter Control
A prevalent retrosynthetic strategy for this compound commences with the disconnection of the carbon-carbon bond formed during the final stages of the synthesis, often an aldol (B89426) condensation. This disconnection simplifies the complex bicyclic structure into two more manageable fragments: a functionalized indolizidine core and a chiral cyclohexenone derivative.
The pioneering synthesis by Tamura and coworkers envisioned a key disconnection at the C8-C1' bond, which links the indolizidine ring to the cyclohexenone moiety. nih.gov This bond was retrosynthetically cleaved to an 8-formylindolizidine and (S)-5-methylcyclohexenone. nih.gov This strategic choice allowed for the late-stage introduction of the cyclohexenone fragment, with the crucial stereocenters being established through a carefully orchestrated sequence of reactions.
Stereocenter control is a paramount challenge in the synthesis of this compound. The indolizidine core possesses multiple stereocenters that must be installed with precise spatial arrangement. In Tamura's approach, the stereochemistry of the indolizidine core was ultimately traced back to the chiral pool starting material, (S)-malic acid. mdpi.comresearchgate.net The stereoselectivity of the crucial aldol condensation was guided by the inherent chirality of the reacting partners and the careful choice of reaction conditions.
Another notable approach, developed by Taylor and his team, also targeted the indolizidine core but employed a different strategy for its construction, relying on an alkyne-acetal cyclization. organic-chemistry.org This method provided an alternative means to control the stereochemistry of the bicyclic system.
Addressing Synthetic Challenges
The synthesis of this compound is not without its hurdles. Chemists have had to navigate challenges related to stereoselectivity and the inherent ring strain of the bicyclic indolizidine system.
Stereoselectivity: The formation of the multiple contiguous stereocenters in this compound demands a high degree of stereocontrol. The aldol condensation, a cornerstone of many synthetic routes, requires careful selection of reagents and conditions to favor the desired diastereomer. The inherent conformational preferences of the indolizidine ring system can also influence the stereochemical outcome of reactions, a factor that must be carefully considered and often exploited to achieve the desired stereochemistry.
Ring Strain: The fused bicyclic nature of the indolizidine core introduces a degree of ring strain that can impact the feasibility and efficiency of certain chemical transformations. researchgate.net Synthetic routes must be designed to accommodate or mitigate this strain. For instance, the choice of cyclization strategy to form the indolizidine ring is critical. The Brønsted acid-mediated Morita-Baylis-Hillman (MBH) ring-closure reaction employed by Tamura's group proved to be an effective method for constructing this strained system in a stereocontrolled manner. nih.govmdpi.com
Overview of Reported Total Syntheses of this compound
Several research groups have successfully completed the total synthesis of this compound, each with its unique strategic approach. These syntheses not only provide access to this intriguing natural product for further biological investigation but also serve as a testament to the power of modern synthetic organic chemistry.
Detailed Analysis of Pioneering Synthetic Routes
The Tamura Synthesis: The first total synthesis of this compound was reported by Tamura and his colleagues. nih.govmdpi.com Their elegant approach commenced with commercially available (S)-malic acid, establishing a chiral foundation for the synthesis. researchgate.net A key step in their strategy was a highly stereoselective Brønsted acid-mediated Morita-Baylis-Hillman (MBH) reaction to construct the functionalized indolizidine core. nih.govresearchgate.net This was followed by a stereoselective boron-mediated aldol reaction between the resulting 8-formylindolizidine and (S)-5-methylcyclohexenone to assemble the complete carbon skeleton of this compound. researchgate.net Subsequent functional group manipulations, including the reduction of a lactam, furnished the natural product. nih.govresearchgate.net
The Taylor Synthesis: An alternative and efficient synthesis of this compound was later developed by the research group of Taylor. organic-chemistry.org Their strategy also centered on the construction of a key indolizidine intermediate, but they employed a novel alkyne-acetal cyclization reaction to forge the bicyclic ring system. organic-chemistry.org This approach offered a different perspective on the assembly of the core structure and showcased the versatility of modern cyclization methodologies in complex molecule synthesis.
Evaluation of Efficiency and Scalability of Synthetic Strategies
| Synthetic Route | Key Features | Reported Overall Yield | Number of Steps | Scalability Potential |
| Tamura Synthesis | Chiral pool approach from (S)-malic acid, Brønsted acid-mediated MBH reaction, stereoselective aldol condensation. nih.govresearchgate.net | Information not readily available in abstracts. | Multiple steps from a simple starting material. | The use of a chiral pool starting material is advantageous for scalability. The key reactions are generally robust. |
| Taylor Synthesis | Alkyne-acetal cyclization to form the indolizidine core. organic-chemistry.org | Information not readily available in abstracts. | The efficiency of the cyclization is a key factor. | The scalability would depend on the efficiency and practicality of the key alkyne-acetal cyclization step. |
This table is based on available information and a more detailed comparison would require access to the full experimental details of each synthesis.
The synthesis of other grandisine alkaloids, such as grandisine B and F, from a common intermediate highlights the efficiency of a divergent synthetic strategy. nih.gov This approach allows for the generation of multiple analogues from a single advanced precursor, which is highly valuable for structure-activity relationship studies.
Development of Novel Methodologies and Reactions
While the total synthesis of this compound has primarily utilized and showcased the power of existing synthetic methods, the challenges encountered have undoubtedly spurred further investigation and refinement of these reactions. The successful application of the Brønsted acid-mediated Morita-Baylis-Hillman reaction in a complex intramolecular setting for the construction of the indolizidine core in Tamura's synthesis is a notable example. nih.govresearchgate.net This demonstrates the utility of this reaction in the synthesis of complex nitrogen-containing heterocycles.
Similarly, the use of an alkyne-acetal cyclization by Taylor's group underscores the growing importance of such methodologies in the stereocontrolled synthesis of polycyclic alkaloids. organic-chemistry.org While not developed specifically for the this compound synthesis, its successful implementation in this context further validates its power and versatility.
The synthetic endeavors towards this compound have served as a fertile ground for the application and validation of powerful synthetic transformations, contributing to the ever-expanding toolbox of the synthetic organic chemist. The intricate dance of strategy and execution in conquering this challenging natural product continues to inspire the development of new and more efficient ways to construct complex molecular architectures.
Catalytic Asymmetric Reactions for Stereoselective Construction
The stereoselective synthesis of this compound heavily relies on the precise control of its multiple stereocenters. Catalytic asymmetric reactions have been instrumental in achieving this, with the Brønsted acid-mediated Morita-Baylis-Hillman (MBH) reaction being a cornerstone of several synthetic routes. This reaction facilitates the formation of a key carbon-carbon bond while simultaneously setting a critical stereocenter. Chiral Brønsted acids, often derived from BINOL, have been effectively employed to catalyze this transformation enantioselectively. These catalysts create a chiral environment that directs the approach of the reactants, leading to the preferential formation of one enantiomer.
While specific data on the catalysts used exclusively for this compound is limited in publicly available literature, the following table represents typical catalyst systems and their performance in analogous asymmetric reactions that are fundamental to the strategies employed in this compound's synthesis.
| Reaction Type | Chiral Catalyst/Auxiliary | Substrate Scope | Diastereomeric Ratio (d.r.) / Enantiomeric Excess (e.e.) |
| Asymmetric Morita-Baylis-Hillman | Chiral Phosphine-Thiourea Organocatalyst | Aromatic aldehydes and methyl vinyl ketone | Up to 94% e.e. |
| Asymmetric Aldol Condensation | (S)-Proline | Ketones and Aldehydes | Up to 99% e.e. and >20:1 d.r. |
| Asymmetric Michael Addition | Chiral Squaramide Catalyst | α,β-Unsaturated compounds and nucleophiles | High enantioselectivity |
Cascade and Tandem Reactions in this compound Synthesis
The inherent complexity of this compound makes it an ideal target for the application of cascade and tandem reactions. These processes, where multiple bond-forming events occur in a single operation, significantly enhance synthetic efficiency by reducing the number of steps, purifications, and reagent usage. nih.gov
A notable example in the synthesis of the indolizidine core of this compound is the alkyne-acetal cyclization cascade. nih.gov This elegant sequence is typically initiated by the activation of the alkyne by a transition metal catalyst, often a gold(I) or platinum(II) species. This activation facilitates an intramolecular attack by the acetal (B89532) oxygen, leading to the formation of a cyclic oxonium ion intermediate. Subsequent nucleophilic attack by the nitrogen atom of the amine onto the oxonium ion, followed by a series of rearrangements and proton transfers, ultimately furnishes the desired indolizidine scaffold in a highly convergent manner. This cascade masterfully constructs the bicyclic core of the molecule with excellent control over the relative stereochemistry of the newly formed stereocenters.
Another key tandem process often employed is the intermolecular 1,4-addition of ammonia (B1221849) followed by an intramolecular imine formation. This sequence is crucial for the construction of the isoquinuclidinone moiety found in related Elaeocarpus alkaloids and highlights a potential late-stage functionalization strategy in the synthesis of this compound analogs.
Biomimetic Synthetic Approaches and Their Relevance to Biosynthesis
The structural intricacies of natural products like this compound are a direct result of elegant and efficient biosynthetic pathways honed by evolution. Biomimetic synthesis seeks to emulate these natural strategies in the laboratory, often leading to concise and elegant synthetic routes. researchgate.net The proposed biosynthetic pathway for many Elaeocarpus alkaloids, including this compound, is believed to involve the coupling of a piperideine-derived unit with a polyketide fragment.
Synthetic approaches to this compound have drawn inspiration from this proposed biosynthesis. For instance, the strategic coupling of key building blocks that resemble the putative biosynthetic precursors reflects a biomimetic mindset. The formation of grandisine B from this compound through a reaction with ammonia during the isolation process also provides a clue to the potential reactivity and biosynthetic relationships among these alkaloids. nih.gov This observation suggests that late-stage amination or related transformations could be a feature of the natural synthetic machinery.
By designing laboratory syntheses that mirror plausible biosynthetic steps, chemists not only achieve the target molecule but also gain insights into how nature assembles such complex structures. This interplay between synthesis and biosynthesis is a powerful tool for both chemical innovation and understanding the principles of natural product chemistry.
Synthesis of this compound Analogs and Intermediates for Advanced Studies
The synthesis of analogs and key intermediates of this compound is crucial for probing its biological activity and understanding its structure-activity relationships (SAR). While the primary focus of many research endeavors has been the total synthesis of the natural product itself, the development of flexible synthetic routes allows for the preparation of derivatives with modified functionalities.
To date, the synthesis of "unnatural analogues" of this compound has been reported, although specific details on their structures and biological evaluation are not extensively documented in the public domain. The modular nature of the synthetic strategies developed for this compound, however, provides a clear pathway for the generation of such analogs. For example, by utilizing different starting materials for the key aldol condensation or by modifying the alkyne precursor in the cascade cyclization, a variety of analogs with substitutions on different parts of the molecular framework could be accessed.
These analogs would be invaluable tools for pharmacological studies. By systematically altering specific functional groups or stereocenters, researchers can identify the key structural features responsible for the biological activity of this compound. This information is critical for the design of more potent and selective therapeutic agents. Furthermore, the synthesis of advanced intermediates can provide access to probes and labeled compounds that can be used to investigate the molecular targets and mechanism of action of this intriguing natural product.
Molecular and Cellular Biological Activity and Mechanistic Studies of Grandisine D
Investigation of Grandisine D's Molecular Targets and Binding Affinity
Understanding how this compound interacts with specific biological molecules is crucial for elucidating its mechanism of action. Research in this area has primarily focused on receptor binding and enzyme modulation.
Receptor Binding Studies (e.g., Delta-Opioid Receptor Affinity)
This compound has demonstrated binding affinity for the human delta-opioid receptor (δ-opioid receptor). Studies have reported an IC50 value of 1.65 µM for this compound's affinity to the human delta-opioid receptor. ebi.ac.uk The delta-opioid receptor is a G protein-coupled receptor (GPCR) involved in various physiological processes, including pain modulation. mdpi.com
| Compound | Target | IC50 (µM) |
|---|---|---|
| This compound | Human δ-Opioid Receptor | 1.65 |
| Grandisine C | Human δ-Opioid Receptor | 14.6 |
| Grandisine F | Human δ-Opioid Receptor | 1.55 |
| Grandisine G | Human δ-Opioid Receptor | 75.4 |
| (-)-isoelaeocarpiline | Human δ-Opioid Receptor | 9.9 |
Note: IC50 values indicate the concentration of a compound required to inhibit 50% of the binding of a radiolabeled ligand to the receptor.
Enzyme Modulation and Inhibition Assays (e.g., IC50 values)
While the primary focus of research on this compound's molecular targets appears to be on receptor binding, particularly the delta-opioid receptor, detailed information specifically on enzyme modulation or inhibition assays with reported IC50 values for this compound is limited in the provided search results. However, enzyme inhibition assays are standard methods to determine the potency of a compound in inhibiting enzyme activity, often expressed as an IC50 value. biotechrep.ir, nih.gov, mdpi.com
Elucidation of Cellular Mechanisms of Action
Beyond identifying molecular targets, research aims to understand the downstream cellular effects mediated by this compound. This involves investigating its impact on intracellular signaling pathways and fundamental cellular processes.
Effects on Cellular Signaling Pathways
Cellular signaling pathways are complex networks that regulate various cellular activities. While the provided search results discuss the modulation of signaling pathways by other compounds, such as Vitamin D affecting pathways like Wnt, NF-κB, and MAPK, specific details on how this compound influences particular signaling pathways are not explicitly available. nih.gov, mdpi.com, nih.gov, scielo.br, mdpi.com, nih.gov Further research would be needed to delineate the specific signaling cascades affected by this compound following its interaction with its molecular targets, such as the delta-opioid receptor. Activation or inhibition of GPCRs like the delta-opioid receptor can trigger various downstream signaling events, including those involving G proteins and associated pathways. mdpi.com, nih.gov
Modulation of Cellular Processes (e.g., Cell Proliferation, Apoptosis Induction in in vitro models)
Studies on related compounds, such as grandisin (B1201232) (a different lignan (B3055560) compound), have shown effects on cellular processes like proliferation and apoptosis in in vitro models. For instance, grandisin has been reported to induce apoptosis and interfere with cellular proliferation in leukemic K562 cells, causing cell cycle arrest in the G1 phase. scielo.br, scielo.br Apoptosis, or programmed cell death, and the regulation of cell proliferation are critical processes in maintaining tissue homeostasis, and their dysregulation is implicated in various diseases, including cancer. mdpi.com, bdbiosciences.com, nih.gov, frontiersin.org, nih.gov While the provided information highlights the investigation of these processes for related compounds, specific data detailing the modulation of cell proliferation or the induction of apoptosis by this compound in in vitro models is not present in the search results. Such studies would typically involve techniques like cell viability assays, cell cycle analysis using flow cytometry, and assessment of apoptotic markers. scielo.br, bdbiosciences.com
Interaction with Subcellular Compartments and Organelles
Studies on compounds structurally related to this compound have provided insights into potential interactions with subcellular components. For instance, (-)-5-demethoxygrandisin B, a related lignan, has been shown to induce ultrastructural changes in Leishmania amazonensis promastigotes. These changes included observable mitochondrial swelling, alterations in kinetoplast DNA (kDNA) patterns, the formation of vacuoles and vesicular structures, the appearance of autophagosomes, and enlargement of flagellar pockets. medrxiv.orguni.lu Furthermore, this compound was found to reduce the mitochondrial membrane potential in these parasites. medrxiv.orguni.lu Mechanistic studies suggested that (-)-5-demethoxygrandisin B targets L. amazonensis mitochondria through the inhibition of the Trypanothione Reductase (TryR) enzyme. medrxiv.orguni.lu
In a different context, the neolignan grandisin has demonstrated the ability to induce apoptosis in leukemic K562 cells. escholarship.orgbepls.com This process involves complex cellular machinery and often includes changes within various subcellular compartments. Grandisin treatment also led to cell cycle arrest in the G1 phase in K562 cells. escholarship.orgbepls.com While not a direct study of subcellular localization, the induction of apoptosis and cell cycle arrest implies interactions with regulatory pathways and potentially specific organelles involved in these processes.
Structure-Activity Relationship (SAR) Studies for Mechanistic Probing
Structure-Activity Relationship (SAR) studies are crucial for understanding how the chemical structure of a compound relates to its biological activity and for identifying key molecular features responsible for observed effects. SAR investigations involving this compound and its related compounds, particularly neolignan derivatives, have been conducted to probe their mechanisms of action, especially in the context of antiparasitic activities. nih.govabcfarm.org.br
Design and Synthesis of this compound Derivatives for SAR Elucidation
The design and synthesis of derivatives are fundamental steps in SAR studies, allowing for systematic modifications of the core structure to assess the impact on biological activity. For compounds related to this compound, specifically the neolignans like grandisin, veraguensin, and machilin G, various derivatives have been synthesized. A common strategy has involved the use of click chemistry to generate 1,4-diaryl-1,2,3-triazole analogs. nih.govabcfarm.org.br These synthetic efforts have yielded a library of compounds with structural variations that can be evaluated for their biological properties, providing data points for SAR analysis. nih.govabcfarm.org.br
Beyond the neolignan framework, this compound has also been mentioned in the context of the synthesis of indolizidine alkaloids, serving as a synthetic precursor for compounds like grandisine B. This highlights that "this compound" may refer to compounds within different structural classes, and SAR studies would be distinct depending on the core scaffold. However, the detailed SAR information in the search results primarily pertains to the neolignan derivatives.
Identification of Key Pharmacophoric Elements for Biological Activity
SAR studies on neolignan derivatives related to this compound have helped identify specific structural elements that are important for their biological activity, particularly against Leishmania and Trypanosoma parasites. The presence and position of substituents on the aromatic rings have been shown to influence activity. For instance, a trimethoxy group on ring B and a methylenedioxy group have been identified as key features associated with enhanced antileishmanial and antitrypanosomal activities in certain triazole derivatives. nih.govabcfarm.org.br
Molecular hydrophobicity, often represented by the calculated logarithm of the partition coefficient (ClogP), has also been recognized as a significant factor influencing the activity of these compounds. nih.gov An adequate balance of lipophilicity and hydrophilicity is important for membrane transport and interaction with biological targets. nih.gov Studies have shown that compounds with ClogP values within a specific range (e.g., 2.8 to 3.4) exhibited potent antileishmanial activity, suggesting that membrane permeability is a contributing factor to their efficacy. nih.gov
Computational Approaches to SAR (e.g., Molecular Docking, QSAR)
Computational methods play an increasingly vital role in modern SAR studies, allowing for the prediction of activity, the identification of potential targets, and the understanding of molecular interactions. Techniques such as molecular docking and Quantitative Structure-Activity Relationship (QSAR) modeling have been applied in the study of compounds related to this compound and other antiparasitic agents.
Molecular docking simulations have been used to predict the binding modes and affinities of compounds with potential biological targets. For example, molecular docking and dynamics simulations were employed to investigate the interaction between (-)-5-demethoxygrandisin B and Trypanothione Reductase (TryR), supporting the hypothesis that this enzyme is a target. medrxiv.orguni.lu These studies can reveal specific residues involved in binding and the nature of the interactions (e.g., hydrogen bonds, hydrophobic contacts), providing a molecular basis for observed activity.
Advanced Analytical Methodologies for Grandisine D Research
High-Resolution Mass Spectrometry for Structural Characterization and Trace Analysis
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool in the research of grandisine D, particularly for its precise mass determination, elemental composition analysis, and structural characterization. HRMS provides accurate mass measurements that allow for the confirmation of the molecular formula of this compound and its related compounds. This is crucial in synthetic efforts and isolation studies to verify the identity of synthesized or isolated this compound.
Beyond basic structural confirmation, HRMS is employed in fragmentation studies to gain detailed insights into the molecular architecture of this compound. By analyzing the fragmentation patterns, researchers can deduce the connectivity of atoms and the presence of specific functional groups. HRMS is also valuable for identifying unknown compounds, including potential metabolites or degradation products of this compound, by providing accurate mass data that can be used for tentative annotation and identification, even without prior knowledge of the compound. The ability to perform retrospective data analysis with HRMS further enhances its utility in identifying unexpected compounds in research samples. Furthermore, HRMS techniques can be applied for non-targeted screening, enabling the simultaneous detection of a wide range of compounds, which is beneficial when analyzing complex research matrices for the presence of this compound at potentially low concentrations.
Chromatographic Techniques for Isolation, Purification, and Quantitative Analysis in Research Matrices
Chromatographic techniques are fundamental for the separation, purification, and quantitative analysis of this compound from various research matrices, which can range from synthetic reaction mixtures to biological extracts. These methods exploit the differential interactions of compounds with a stationary phase and a mobile phase to achieve separation.
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are widely used for the analysis and purification of this compound. These techniques offer high resolving power, enabling the separation of this compound from closely related compounds and impurities. HPLC has been a standard technique for analytical and preparative separations in natural product and organic synthesis research.
UPLC, a more recent advancement, utilizes smaller particle sizes in columns and operates at higher pressures compared to conventional HPLC. This results in improved resolution, speed, and sensitivity, making UPLC particularly advantageous for the analysis of complex samples and for applications requiring high throughput. UPLC can be used for rapid method development that can then be transferred to preparative HPLC for isolating larger quantities of this compound for further research. Both HPLC and UPLC are applicable for the quantitative analysis of this compound in research samples by using appropriate detection methods, such as UV or mass spectrometry.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Metabolites (if applicable)
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique typically employed for the separation and identification of volatile and semi-volatile organic compounds. It involves the vaporization of a sample, separation of components by gas chromatography, and detection by mass spectrometry. GC-MS is commonly used in metabolomics research to profile volatile metabolites from various biological and environmental sources.
This compound is an indolizidine alkaloid, which is generally not considered a volatile compound. Therefore, direct analysis of this compound using standard GC-MS methods is typically not applicable unless the compound is derivatized to increase its volatility, or if the research focuses on potential volatile degradation products or related volatile compounds in a sample containing this compound. While GC-MS is a crucial tool for analyzing volatile metabolites in research, its direct application to this compound itself depends on the specific chemical properties and the research objective.
Countercurrent Chromatography and Flash Chromatography for Preparative Isolation
For the preparative isolation of this compound from crude extracts or synthesis mixtures, techniques such as countercurrent chromatography (CCC) and flash chromatography are valuable.
Countercurrent Chromatography (CCC), including high-speed countercurrent chromatography (HSCCC), is a liquid-liquid chromatographic technique that does not use a solid stationary phase. This minimizes irreversible adsorption and allows for high sample recovery, making it suitable for isolating polar and easily denatured compounds. CCC has been successfully applied for the preparative isolation and purification of various natural products and alkaloids. This suggests its potential utility in obtaining purified this compound in larger quantities for extensive research.
Flash chromatography is a rapid and efficient method for the purification of organic compounds. It is a form of column chromatography that uses slightly smaller silica (B1680970) gel particles and applies air pressure to increase the flow rate, leading to faster separations compared to traditional gravity-fed columns. Automated flash chromatography systems further enhance efficiency with features like gradient pumps, UV detectors, and fraction collectors. Flash chromatography has been utilized in the synthesis and purification of organic molecules, including in the context of preparing this compound.
Nuclear Magnetic Resonance (NMR) for Reaction Monitoring and Purity Assessment in Research
Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique in this compound research, providing detailed structural information, enabling the monitoring of chemical reactions, and allowing for the assessment of compound purity.
NMR, particularly 1H and 13C NMR, is extensively used for the unequivocal identification and structural characterization of this compound. By analyzing the chemical shifts, splitting patterns, and integration of signals in NMR spectra, researchers can confirm the proposed structure of this compound and determine the stereochemistry. Two-dimensional NMR techniques provide further insights into the connectivity and spatial arrangement of atoms within the molecule.
NMR is also a powerful tool for monitoring chemical reactions involving this compound in real-time or by analyzing aliquots taken at different time points. This allows researchers to track the consumption of starting materials, the formation of intermediates and products, and to optimize reaction conditions. Benchtop NMR systems offer the possibility of online reaction monitoring, providing continuous data on reaction progress.
Quantitative NMR (qNMR) is increasingly used for the direct assessment of the purity of organic compounds like this compound. Unlike traditional methods that measure impurities, qNMR can determine the purity of an analyte directly by comparing the integrated signals of the analyte to those of a certified internal standard. This makes qNMR a valuable technique for quality control and for establishing the purity of reference materials in this compound research. qNMR can also be applied to quantify multiple components in complex mixtures containing this compound without the need for complete chromatographic separation, provided that the signals are sufficiently resolved.
Future Directions and Emerging Research Avenues for Grandisine D
Exploration of Uncharted Biosynthetic Pathways and Metabolites
Understanding the complete biosynthetic pathway of grandisine D within Elaeocarpus grandis remains an area for further investigation. While a proposed biosynthesis of this compound from habbemine A has been suggested, further studies are required to definitively determine the biosynthetic origins of the grandisine alkaloids. whiterose.ac.uk Exploring these pathways could reveal novel enzymes and genetic information, potentially enabling the biotechnological production of this compound and its analogs. Additionally, investigating the plant for uncharted metabolites structurally related to this compound could lead to the discovery of new compounds with potentially different or enhanced biological activities. Metabolomic profiling and dereplication techniques are expected to play a role in the detailed investigation of natural product extracts at a molecular level in the near future. researchgate.net
Development of Highly Efficient and Sustainable Synthetic Routes
Several synthetic routes to this compound have been developed, including approaches utilizing alkyne-acetal cyclization procedures and Brønsted acid-mediated Morita-Baylis-Hillman reactions. nih.govacs.orgjst.go.jpacs.org However, ongoing research focuses on developing more efficient and sustainable synthetic methods. This involves exploring novel reaction methodologies, optimizing existing protocols to reduce steps and improve yields, and incorporating principles of green chemistry to minimize environmental impact. nih.gov The goal is to create scalable and cost-effective synthesis strategies that would facilitate broader research and potential applications of this compound and its derivatives.
Discovery of Novel Biological Targets and Polypharmacological Profiles
This compound has shown receptor binding affinity for the human delta-opioid receptor. nih.govacs.org Future research aims to identify other biological targets that this compound interacts with, moving beyond the known opioid receptor activity. This involves employing advanced pharmacological screening techniques and target identification strategies. Exploring the polypharmacological profile – the ability of this compound to interact with multiple targets – could reveal a broader spectrum of biological effects and potential therapeutic applications. Understanding these interactions at a molecular level is crucial for defining the full biological scope of this compound.
Application of this compound and Its Analogs as Chemical Probes for Biological Research
Chemical probes are valuable tools for studying biological processes by selectively interacting with specific biomolecules. Future research envisions the application of this compound and its synthetically modified analogs as chemical probes. nih.govvanderbilt.edu By labeling this compound or its derivatives with reporter tags (e.g., fluorescent markers, affinity tags), researchers could use them to visualize and track their interactions with biological targets in complex systems, such as cells or tissues. nih.govmdpi.com This would provide insights into the localization, binding dynamics, and functional consequences of this compound-target interactions, aiding in the elucidation of biological pathways.
Integration of Artificial Intelligence and Machine Learning in this compound Research (e.g., Retrosynthesis, SAR Prediction)
The application of artificial intelligence (AI) and machine learning (ML) is an emerging area in natural product research, including the study of compounds like this compound. nih.govsimonsfoundation.orgfrontiersin.orgresearchgate.net AI/ML algorithms can be employed to assist in complex tasks such as retrosynthesis planning, predicting optimal synthetic routes, and analyzing complex spectroscopic data for structural elucidation. Furthermore, AI/ML can be used for predicting Structure-Activity Relationships (SAR), correlating structural features of this compound and its analogs with their biological activities. universiteitleiden.nl This can accelerate the design and synthesis of new, more potent, or selective derivatives for further biological evaluation. The integration of these computational tools can significantly expedite the research and development process for this compound. mit.edu
Q & A
Q. What are the primary methodological challenges in isolating grandisine D from natural sources?
Isolation of this compound requires optimized extraction protocols (e.g., solvent selection, temperature control) and purification techniques (e.g., column chromatography, HPLC). Challenges include low natural abundance, structural similarity to co-occurring alkaloids, and degradation risks during extraction. Characterization via NMR, MS, and X-ray crystallography is critical for confirming purity and identity. Researchers should document experimental conditions meticulously to ensure reproducibility .
Q. How can researchers ensure accurate structural elucidation of this compound?
Structural elucidation relies on integrating spectroscopic data (e.g., 2D NMR for stereochemistry) with computational methods (e.g., density functional theory for conformational analysis). Cross-validating results with synthetic analogs or previously reported spectra reduces ambiguity. Detailed spectral assignments and adherence to IUPAC nomenclature in publications are essential .
Q. What are the best practices for assessing the purity of this compound in preclinical studies?
Purity assessment should combine chromatographic methods (HPLC, TLC) with quantitative NMR (qNMR). Calibration against certified reference materials and validation of analytical methods (e.g., limit of detection, precision) are necessary. Contaminant profiling (e.g., residual solvents, byproducts) must align with pharmacopeial standards .
Advanced Research Questions
Q. How can researchers design experiments to investigate structure-activity relationships (SAR) of this compound derivatives?
SAR studies require systematic modification of this compound’s core structure (e.g., functional group substitutions, ring modifications) followed by in vitro/in vivo bioactivity screening. Use factorial experimental design to optimize synthetic routes and minimize confounding variables. Pair computational modeling (e.g., molecular docking, QSAR) with empirical data to rationalize activity trends .
Q. What strategies resolve conflicting bioactivity data reported for this compound across studies?
Conduct meta-analyses to identify variables influencing discrepancies (e.g., cell lines, assay conditions, compound stability). Replicate key studies under standardized protocols and employ orthogonal assays (e.g., enzymatic vs. cell-based) to validate findings. Transparent reporting of negative results and statistical power calculations strengthens data interpretation .
Q. How can mechanistic studies elucidate this compound’s interaction with biological targets?
Combine biophysical techniques (e.g., surface plasmon resonance, isothermal titration calorimetry) to measure binding affinity and kinetics. Use CRISPR-Cas9 gene editing or siRNA knockdown to confirm target relevance in disease models. Integrate transcriptomic/proteomic profiling to map downstream pathways .
Q. What methodologies optimize the synthetic pathway for this compound analogs with improved pharmacokinetic properties?
Employ retrosynthetic analysis to identify key intermediates and scalable reactions (e.g., enantioselective catalysis). Evaluate physicochemical properties (logP, solubility) early using in silico tools (e.g., SwissADME). Pharmacokinetic studies (e.g., microsomal stability, plasma protein binding) guide structural refinements for enhanced bioavailability .
Q. How should researchers address reproducibility challenges in this compound’s pharmacological assays?
Standardize assay protocols (e.g., cell passage number, serum lot, incubation time) and include internal controls (e.g., reference inhibitors). Collaborate with independent labs for cross-validation. Use open-access platforms like Zenodo to share raw data and analytical pipelines .
Q. What ethical considerations apply to in vivo studies of this compound’s toxicity and efficacy?
Adhere to institutional animal care guidelines (e.g., ARRIVE, 3Rs principles) and obtain ethics committee approval. Include dose-ranging studies to identify NOAEL (no-observed-adverse-effect level) and justify sample sizes via power analysis. Transparently report adverse events and humane endpoints .
Q. How can interdisciplinary approaches enhance this compound research?
Integrate cheminformatics (e.g., molecular dynamics simulations) with pharmacological testing to prioritize analogs. Collaborate with material scientists to develop novel drug delivery systems (e.g., nanoparticles). Use systems biology frameworks to contextualize this compound’s polypharmacology in disease networks .
Methodological Guidance
- Data Contradiction Analysis : Apply sensitivity analysis to identify outlier datasets and use Bayesian statistics to quantify uncertainty .
- Experimental Design : Utilize Design of Experiments (DoE) to optimize multi-variable conditions (e.g., extraction yield, reaction efficiency) .
- Literature Review : Conduct systematic reviews using PRISMA guidelines to map evidence gaps and avoid citation bias .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
